Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- is a synthetic organic compound with the molecular formula C11H10F3NO3. This compound is characterized by the presence of a butanoic acid backbone, a benzoylamino group, and three fluorine atoms attached to the fourth carbon atom. The (3R) designation indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The benzoylamino group is then introduced via an amide coupling reaction. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoylamino group to an amine.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The benzoylamino group can form hydrogen bonds with target proteins, further influencing its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 3-amino-4-mercapto-, (3R)-
- (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
- ®-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid
Uniqueness
Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with target proteins .
Eigenschaften
CAS-Nummer |
825628-65-7 |
---|---|
Molekularformel |
C11H10F3NO3 |
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
(3R)-3-benzamido-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)8(6-9(16)17)15-10(18)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1 |
InChI-Schlüssel |
LIKDYNKJIFOVKF-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CC(=O)O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.